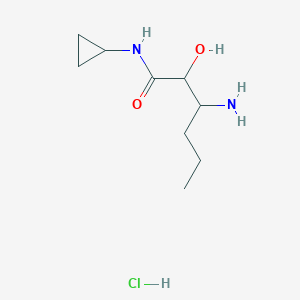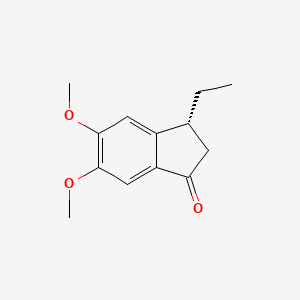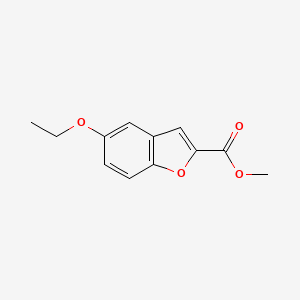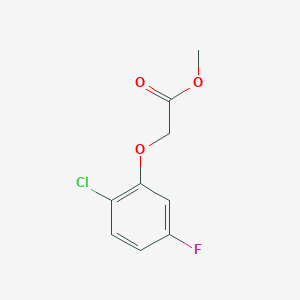
6-Chloro-9-(trimethylsilyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(trimethylsilyl)-9H-purine is a chemical compound with the molecular formula C₈H₁₂ClN₅Si. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the chloro and trimethylsilyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(trimethylsilyl)-9H-purine typically involves the reaction of 6-chloropurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(trimethylsilyl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: The major product is the hydroxyl derivative of the original compound.
Scientific Research Applications
6-Chloro-9-(trimethylsilyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(trimethylsilyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The chloro and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
9-Trimethylsilyl-9H-purine: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
6-Chloro-9H-purine: Lacks the trimethylsilyl group, similar to 6-chloropurine, but still retains the chloro group for substitution reactions.
Uniqueness
6-Chloro-9-(trimethylsilyl)-9H-purine is unique due to the presence of both the chloro and trimethylsilyl groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .
Properties
CAS No. |
32865-86-4 |
|---|---|
Molecular Formula |
C8H11ClN4Si |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(6-chloropurin-9-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,1-3H3 |
InChI Key |
WHJNVCIXZWGLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)

![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)





![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
